molecular formula C8H6F2O5S B13231502 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid

Cat. No.: B13231502
M. Wt: 252.19 g/mol
InChI Key: JDABHPPCDNCWDF-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid is a chemical compound with the molecular formula C8H6F2O5S It is characterized by the presence of a fluorosulfonyl group and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with appropriate reagents to introduce the fluorosulfonyl and phenoxyacetic acid groups . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6F2O5S

Molecular Weight

252.19 g/mol

IUPAC Name

2-(2-fluoro-4-fluorosulfonylphenoxy)acetic acid

InChI

InChI=1S/C8H6F2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

JDABHPPCDNCWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)OCC(=O)O

Origin of Product

United States

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